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Compound of Interest

Compound Name:
Cyclohexylmethyl

cyclohexanecarboxylate

Cat. No.: B1582815 Get Quote

Cyclohexylmethyl cyclohexanecarboxylate is an ester composed of a

cyclohexanecarboxylic acid moiety and a cyclohexylmethanol moiety. Its molecular structure

presents a compelling case for a multi-faceted analytical approach due to the presence of two

saturated carbocyclic rings and a central ester linkage.

Molecular Identity:

Molecular Formula: C₁₄H₂₄O₂[1]

Molecular Weight: 224.34 g/mol [1]

IUPAC Name: cyclohexylmethyl cyclohexanecarboxylate[1]

CAS Number: 2611-02-1[1]

The unambiguous confirmation of this structure is paramount for quality control, reaction

monitoring, and regulatory compliance. The following sections detail the integrated

spectroscopic workflow designed to provide a definitive structural assignment.

Part 1: Functional Group Identification via Infrared
(IR) Spectroscopy
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Expertise & Rationale: The first step in elucidating an unknown structure is often to identify the

functional groups present. Infrared (IR) spectroscopy is an ideal tool for this purpose, as it

probes the vibrational modes of chemical bonds. For an ester like Cyclohexylmethyl
cyclohexanecarboxylate, we expect to see characteristic, high-intensity absorptions

corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[2] Their presence and

specific wavenumbers provide the initial, foundational piece of the structural puzzle.

Expected Spectral Features: The IR spectrum of a saturated aliphatic ester is distinguished by

a few key, intense peaks.[3]

C=O Stretch: A very strong and sharp absorption band is anticipated between 1750-1735

cm⁻¹ for the ester carbonyl group.[4]

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations.[4][5] These appear as

strong bands in the 1300-1000 cm⁻¹ region.

sp³ C-H Stretches: The numerous C-H bonds within the two cyclohexane rings will produce

strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2930-2850 cm⁻¹ range.

Data Presentation: Predicted IR Absorption Bands

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (sp³) Stretch 2850 - 2930 Strong, Sharp

C=O (Ester) Stretch 1735 - 1750 Very Strong, Sharp

C-O Stretch (Acyl-Oxygen) 1150 - 1250 Strong

| C-O Stretch (Alkyl-Oxygen) | 1000 - 1100 | Strong |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total

Reflectance (ATR) This method is chosen for its speed, ease of use, and minimal sample

preparation requirements, making it highly efficient for liquid samples.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g.,

diamond or ZnSe). This step is critical to computationally subtract interfering signals from
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atmospheric CO₂ and H₂O.

Sample Application: Place a single drop of neat Cyclohexylmethyl
cyclohexanecarboxylate directly onto the ATR crystal. Ensure the crystal surface is fully

covered.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added

to achieve an excellent signal-to-noise ratio.

Data Processing: The final spectrum, plotted as transmittance or absorbance versus

wavenumber (cm⁻¹), is baseline-corrected and the peaks are labeled.

Visualization: IR Analysis Workflow
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Caption: Workflow for functional group analysis using FTIR-ATR.
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Part 2: Molecular Weight and Fragmentation
Analysis via Mass Spectrometry (MS)
Expertise & Rationale: After identifying the ester functional group, the next logical step is to

determine the compound's molecular weight and gain insight into its substructures. Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the authoritative

technique for this task. EI provides a definitive molecular ion peak (M⁺˙) and produces a

reproducible fragmentation pattern that acts as a molecular fingerprint, allowing for structural

inference.

Expected Mass Spectrum: The mass spectrum will provide the total molecular mass and key

structural fragments.

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of

224, corresponding to the molecular formula C₁₄H₂₄O₂⁺˙.

Key Fragments: The high-energy EI process will cleave the molecule at its weakest points,

primarily around the ester linkage.

m/z 111: Acylium ion [C₆H₁₁CO]⁺, formed by cleavage of the C-O bond on the alkyl side of

the ester. This is often a very stable and prominent peak.

m/z 97: Cyclohexylmethyl cation [C₆H₁₁CH₂]⁺, formed by cleavage of the C-O bond on the

acyl side with charge retention on the alkyl fragment.

m/z 83: Cyclohexenyl cation [C₆H₉]⁺, a common fragment resulting from the loss of

ethylene from the cyclohexyl ring.

m/z 55: A common fragment [C₄H₇]⁺ from further fragmentation of the cyclohexyl rings.

Data Presentation: Predicted Key MS Fragments
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m/z
Proposed
Fragment Ion

Formula Significance

224 Molecular Ion [C₁₄H₂₄O₂]⁺˙
Confirms Molecular
Weight

111 Cyclohexanoyl Cation [C₇H₁₁O]⁺

Confirms

Cyclohexanecarbonyl

Moiety

97
Cyclohexylmethyl

Cation
[C₇H₁₃]⁺

Confirms

Cyclohexylmethanol

Moiety

83 Cyclohexenyl Cation [C₆H₉]⁺
Characteristic of

Cyclohexane Ring

| 55 | Butenyl Cation | [C₄H₇]⁺ | Characteristic of Cyclohexane Ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) This protocol

ensures the sample is pure and properly introduced into the mass spectrometer.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. A nonpolar capillary column

(e.g., DB-5ms) is used to separate the analyte from any impurities. A typical temperature

program might start at 50°C and ramp to 250°C to ensure elution.

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass

spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

Mass Analysis: The resulting ions (molecular ion and fragments) are separated by the mass

analyzer (e.g., a quadrupole) based on their m/z ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization: MS Fragmentation and Analysis Pathway
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Caption: Conceptual workflow of MS analysis and fragmentation.

Part 3: Definitive C-H Framework Mapping via NMR
Spectroscopy
Expertise & Rationale: While IR confirms the functional group and MS provides the mass and

fragments, NMR spectroscopy provides the final, unambiguous proof of structure by mapping

the complete carbon-hydrogen framework. ¹H NMR reveals the chemical environment and

connectivity of protons, while ¹³C NMR shows all unique carbon atoms. The combination is

exceptionally powerful for isomeric differentiation and complete structural assignment.

¹H NMR Spectroscopy
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Expected Chemical Shifts and Multiplicities: The symmetry and structure of the molecule lead

to predictable signals.

-O-CH₂- Protons: These two protons are adjacent to the electron-withdrawing oxygen atom,

shifting them downfield to ~3.8-4.0 ppm. They are coupled to the single proton on the

adjacent cyclohexyl carbon, resulting in a doublet.[6]

-CH-C=O Proton: This single proton is alpha to the carbonyl group, placing it in the ~2.2-2.4

ppm region. It will appear as a complex multiplet (a triplet of triplets) due to coupling with

adjacent protons on its cyclohexane ring.[6]

Cyclohexane Protons: The remaining 20 protons on the two cyclohexane rings are not

chemically equivalent but have very similar electronic environments. They will produce a

series of complex, overlapping multiplets in the upfield region of the spectrum, typically

between 1.0-1.9 ppm.[6]

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-O-CH₂- ~3.9 Doublet (d) 2H

-CH-C=O ~2.3 Triplet of Triplets (tt) 1H

| Cyclohexyl Protons | 1.0 - 1.9 | Multiplet (m) | 21H |

¹³C NMR Spectroscopy
Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will show a single peak

for each unique carbon environment.

C=O (Ester Carbonyl): The carbonyl carbon is the most deshielded, appearing far downfield

around 176 ppm.[7][8]

-O-CH₂- Carbon: The carbon attached to the ester oxygen is significantly downfield,

expected around 68-70 ppm.
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-CH-C=O Carbon: The carbon alpha to the carbonyl is expected around 43 ppm.[7][8]

Cyclohexane Carbons: The carbons of the two rings will appear as a cluster of signals in the

25-30 ppm range.[7][8]

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ester) ~176.5

-O-CH₂- ~69.0

-CH-C=O ~43.2

Cyclohexyl C2'/C6' ~30.0

Cyclohexyl C2/C6 ~29.1

Cyclohexyl C4 ~25.8

Cyclohexyl C3/C5 ~25.5

Cyclohexyl C3'/C5' ~26.0

Cyclohexyl C4' ~25.0

| Cyclohexyl C1' | ~37.5 |

Experimental Protocol: NMR Spectroscopy A high-field NMR spectrometer (e.g., 400 MHz or

higher) is recommended for optimal resolution.

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of

a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal reference (0.00 ppm).

Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the probe to

the appropriate frequency (¹H or ¹³C) and shim the magnetic field to achieve high

homogeneity.
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¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typically 8-16

scans are sufficient.

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

required to obtain a good signal-to-noise ratio.

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the

chemical shift scale using the TMS reference. Integrate the ¹H signals.

Visualization: NMR Data Integration Strategy

¹H NMR Analysis ¹³C NMR Analysis

Chemical Shift (δ)
- Identifies proton type

(e.g., -O-CH₂- vs -CH₂-)

Assemble C-H Framework

Integration
- Determines proton ratio

Multiplicity (Splitting)
- Shows adjacent protons

Number of Signals
- Counts unique carbons

Chemical Shift (δ)
- Identifies carbon type

(e.g., C=O vs sp³ C)

Click to download full resolution via product page

Caption: Strategy for assembling the molecular framework using NMR data.

Part 4: Integrated Structure Elucidation - A
Synergistic Approach
Trustworthiness through Self-Validation: No single technique provides absolute proof. The

trustworthiness of a structure elucidation comes from the convergence of independent

analytical techniques into a single, consistent conclusion. Each technique validates the others,

creating a robust and defensible structural assignment.

IR provides the "what": It confirms the presence of an ester functional group and saturated

alkyl rings.
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MS provides the "how much": It confirms the molecular weight (224 amu) and shows

fragments (m/z 111, 97) consistent with the two specific halves of the proposed ester.

NMR provides the "where": It maps the precise connectivity of the C-H framework,

confirming the cyclohexanecarbonyl and cyclohexylmethyl moieties and showing how they

are linked through the ester oxygen via the downfield -O-CH₂- signal.

Visualization: Convergent Logic for Structure Confirmation

IR Data
- Ester C=O at ~1740 cm⁻¹

- C-O stretches
- sp³ C-H stretches

Convergent Conclusion

Confirms
Functional Group

MS Data
- Molecular Ion at m/z 224

- Fragments at m/z 111 & 97

Confirms Mass
& Key Substructures

NMR Data
- ¹H: -O-CH₂- at ~3.9 ppm (d)

- ¹³C: C=O at ~176 ppm
- Correct proton/carbon counts

Confirms
Connectivity

Confirmed Structure:
Cyclohexylmethyl

cyclohexanecarboxylate
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Caption: The synergistic workflow for unambiguous structure elucidation.

Conclusion
The structural elucidation of Cyclohexylmethyl cyclohexanecarboxylate is achieved through

a logical, stepwise application of core spectroscopic techniques. By integrating the functional

group data from IR, the molecular weight and fragmentation data from MS, and the detailed

connectivity map from NMR, we construct an unassailable case for the final structure. This

multi-technique, self-validating approach represents the gold standard in chemical analysis,

ensuring the scientific integrity required in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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